Leukoefdin
Overview
Description
Leukoefdin is a colorless chemical compound related to leucoanthocyanidins. It is a flavanol that is 3,4-dihydro-2H-chromene substituted at positions 3, 4, 5, and 7 by hydroxy groups, and at position 2 by a 3,4,5-trihydroxyphenyl group . Its molecular formula is C15H14O8, and it has a molecular weight of 322.27 g/mol .
Preparation Methods
Leukoefdin can be synthesized through various chemical routes. One common method involves the reduction of leucoanthocyanidins. The reaction conditions typically include the use of reducing agents such as sodium borohydride (NaBH4) in an aqueous or alcoholic medium . Industrial production methods may involve the extraction of leucoanthocyanidins from natural sources followed by chemical reduction .
Chemical Reactions Analysis
Scientific Research Applications
Leukoefdin has a wide range of applications in scientific research:
Mechanism of Action
Leukoefdin exerts its effects by inhibiting specific enzyme activities. For example, it inhibits leucoanthocyanidin reductase, which is involved in the synthesis of anthocyanins . Additionally, it inhibits pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects . The molecular targets and pathways involved include the inhibition of IL-1β and TNF-α .
Comparison with Similar Compounds
Leukoefdin is similar to other leucoanthocyanidins such as leucodelphinidin and leucocyanidin . it is unique in its specific substitution pattern and its potent anti-inflammatory properties . Other similar compounds include:
Leucodelphinidin: Similar in structure but differs in the substitution pattern.
Leucocyanidin: Another leucoanthocyanidin with different biological activities.
Properties
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEACOKJOQLAYTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925924 | |
Record name | Leucodelphinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491-52-1, 12764-74-8 | |
Record name | Leucodelphinidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leukoefdin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucodelphinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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